Luteolin 7-sulfate

描述

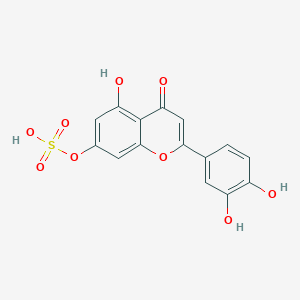

Luteolin 7-sulfate is a member of flavones.

This compound is a natural product found in Fuchsia procumbens, Bixa orellana, and other organisms with data available.

作用机制

Target of Action

Luteolin 7-sulfate primarily targets the tyrosinase (TYR) gene, a key enzyme in the melanin synthesis pathway . It also interacts with cAMP-responsive element binding protein (CREB) and microphthalmia-associated transcription factor (MITF), which are crucial for TYR gene expression .

Mode of Action

this compound attenuates TYR gene expression by intervening in the CREB- and MITF-mediated signaling pathway . This interaction leads to a decrease in melanin synthesis, as these proteins play a significant role in the regulation of melanin synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin synthesis pathway. By inhibiting the expression of the TYR gene, this compound disrupts the production of melanin, a pigment responsible for skin, hair, and eye color . This disruption occurs through the intervention of a CREB- and MITF-mediated signaling pathway .

Pharmacokinetics

It is also considered a potent inhibitor of OATP1B1 and OATP2B1, which may interact with the pharmacokinetic properties of other bioactive substances in vivo .

Result of Action

The primary result of this compound’s action is the attenuation of melanin synthesis. By inhibiting the expression of the TYR gene, this compound reduces the production of melanin in cells . This effect has potential applications in the treatment of skin hyperpigmentation disorders .

生化分析

Biochemical Properties

Luteolin 7-sulfate plays a crucial role in biochemical reactions, particularly in the modulation of gene expression and enzyme activity. It interacts with several key biomolecules, including cAMP-responsive element binding protein (CREB) and microphthalmia-associated transcription factor (MITF) . These interactions lead to the attenuation of tyrosinase (TYR) gene expression, resulting in decreased melanin synthesis . Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In murine melanoma B16-F10 cells and primary human epidermal melanocytes, this compound has been shown to reduce melanin synthesis by inhibiting the expression of TYR and MITF at both mRNA and protein levels . It also attenuates the phosphorylation of CREB, which is stimulated by forskolin . These actions contribute to its antimelanogenic effects, making it a potential candidate for treating hyperpigmentation disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with CREB and MITF-mediated signaling pathways . By inhibiting the phosphorylation of CREB, this compound reduces the transcriptional activity of MITF, leading to decreased TYR expression and melanin synthesis . Additionally, this compound may exert its effects through antioxidant mechanisms, neutralizing ROS and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its antimelanogenic and antioxidant properties in both in vitro and in vivo models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reduced oxidative stress and inflammation . At higher doses, this compound may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to antioxidant defense and melanin synthesis . It interacts with enzymes such as TYR and CREB, modulating their activity and influencing metabolic flux . Additionally, this compound may affect the levels of various metabolites, contributing to its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects . The compound’s distribution is influenced by factors such as tissue type, cellular environment, and the presence of other biomolecules .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . Understanding the precise localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

生物活性

Luteolin 7-sulfate is a sulfated derivative of luteolin, a naturally occurring flavonoid found in various plants. This compound has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and antimelanogenic effects. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (C₁₅H₁₄O₇S) is characterized by the presence of a sulfate group at the 7-position of the luteolin molecule. This modification enhances its solubility and bioactivity compared to its parent compound, luteolin. The structural differences can be summarized as follows:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Luteolin | C₁₅H₁₀O₆ | Tetrahydroxyflavone with antioxidant properties |

| This compound | C₁₅H₁₄O₇S | Sulfated derivative with enhanced bioactivity |

1. Antimelanogenic Activity

This compound has been shown to inhibit melanin synthesis effectively. A study demonstrated that it reduces the expression of tyrosinase (TYR), a key enzyme in melanin production, through the modulation of signaling pathways involving cAMP-responsive element binding protein (CREB) and microphthalmia-associated transcription factor (MITF) .

- Mechanism of Action :

- Inhibition of TYR gene expression.

- Attenuation of MITF and TYR protein levels.

- Reduction in CREB phosphorylation.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates various signaling pathways such as NF-κB and JAK/STAT3, which are crucial in inflammatory responses .

- Key Findings :

- Inhibition of pro-inflammatory cytokines.

- Reduction of oxidative stress markers.

- Potential therapeutic applications in inflammatory diseases.

3. Antioxidant Activity

This compound demonstrates strong antioxidant capabilities, which help mitigate oxidative stress-related damage. This property is vital for protecting cells from reactive oxygen species (ROS) generated during inflammation or UV exposure .

- Research Insights :

- Scavenging of free radicals.

- Protection against lipid peroxidation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Melanoma Cells : In vitro assays using murine melanoma B16-F10 cells revealed that this compound significantly inhibited cell viability and reduced melanin production at non-toxic concentrations .

- Inflammatory Model : In a model of acute inflammation, this compound reduced edema and inflammatory cell infiltration, suggesting potential use in treating inflammatory conditions .

Table 1: Summary of Biological Activities

科学研究应用

Introduction to Luteolin 7-Sulfate

This compound is a sulfated derivative of luteolin, a flavonoid commonly found in various plants. This compound has garnered attention for its potential biological activities, particularly in dermatological and therapeutic applications. Recent studies have highlighted its role as a potent inhibitor of the enzyme tyrosinase (TYR), which is crucial in melanin synthesis, making it a candidate for treating hyperpigmentation disorders.

Antimelanogenic Activity

Mechanism of Action:

this compound has been shown to inhibit melanin synthesis through the modulation of key signaling pathways. It specifically reduces the expression of TYR and microphthalmia-associated transcription factor (MITF) via the cAMP-responsive element binding protein (CREB) pathway. This mechanism was demonstrated in studies using murine melanoma B16-F10 cells and primary human epidermal melanocytes (HEMs) .

Case Study:

A study isolated this compound from Phyllospadix iwatensis and found it to be a more effective TYR inhibitor than other compounds such as arbutin and luteolin itself. The compound exhibited lower cytotoxicity while significantly reducing melanin production stimulated by α-melanocyte-stimulating hormone .

Anti-Inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It has been reported to inhibit inflammatory pathways such as NF-κB and JAK/STAT, which are involved in various inflammatory responses . This property may contribute to its potential use in treating skin conditions characterized by inflammation.

Antioxidant Effects

The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in skin cells. This is particularly relevant in the context of UV exposure, where oxidative damage can exacerbate skin aging and pigmentation issues .

Potential in Cancer Therapeutics

Research indicates that this compound may play a role in cancer prevention and treatment due to its ability to modulate cell signaling pathways involved in tumor growth and metastasis. For instance, it has been shown to affect the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer .

Comparative Data Table

属性

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O9S/c16-9-2-1-7(3-10(9)17)13-6-12(19)15-11(18)4-8(5-14(15)23-13)24-25(20,21)22/h1-6,16-18H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLSJCCPWSJISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315982 | |

| Record name | Luteolin 7-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56857-57-9 | |

| Record name | Luteolin 7-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56857-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin 7-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteolin 7-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does luteolin 7-sulfate exert its antimelanogenic effect?

A1: this compound primarily targets the melanin synthesis pathway by inhibiting tyrosinase (TYR) expression. This inhibition occurs through the suppression of both the mRNA and protein levels of TYR [, ]. Furthermore, this compound disrupts the signaling cascade responsible for TYR expression by attenuating the phosphorylation of cAMP-responsive element binding protein (CREB) and subsequently reducing microphthalmia-associated transcription factor (MITF) expression []. This combined action effectively reduces melanin production.

Q2: What is the source and structural characterization of this compound?

A2: this compound has been isolated from various sources, including the marine plant Phyllospadix iwatensis Makino [, ] and the seagrass Chrysopogon aciculatis []. While its exact spectroscopic data may vary slightly depending on the source and extraction method, its presence is typically confirmed through techniques like UPLC-MS and 1H-NMR spectroscopy [, ].

Q3: How does this compound compare to luteolin in terms of toxicity and antimelanogenic activity?

A3: In studies using murine melanoma B16-F10 cells, this compound demonstrated lower toxicity compared to luteolin []. This suggests a potential advantage of the sulfated form in terms of safety. Both compounds exhibit antimelanogenic properties, but further research is needed to directly compare their efficacy.

Q4: Has the presence of this compound been observed in other organisms, and if so, does it vary?

A4: Yes, this compound has been identified in the seagrass Zostera noltei. Interestingly, the concentration of this compound, along with other sulfated flavonoids, can vary significantly depending on the collection date and location of the Zostera noltei []. This suggests potential environmental influences on the production and accumulation of this compound in this species.

Q5: Are there any studies on the in vivo efficacy of this compound for antimelanogenic activity?

A5: While in vitro studies have demonstrated the antimelanogenic effects of this compound in cellular models [], further research, particularly in vivo studies using animal models, is needed to fully evaluate its efficacy, safety profile, and potential for therapeutic applications in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。